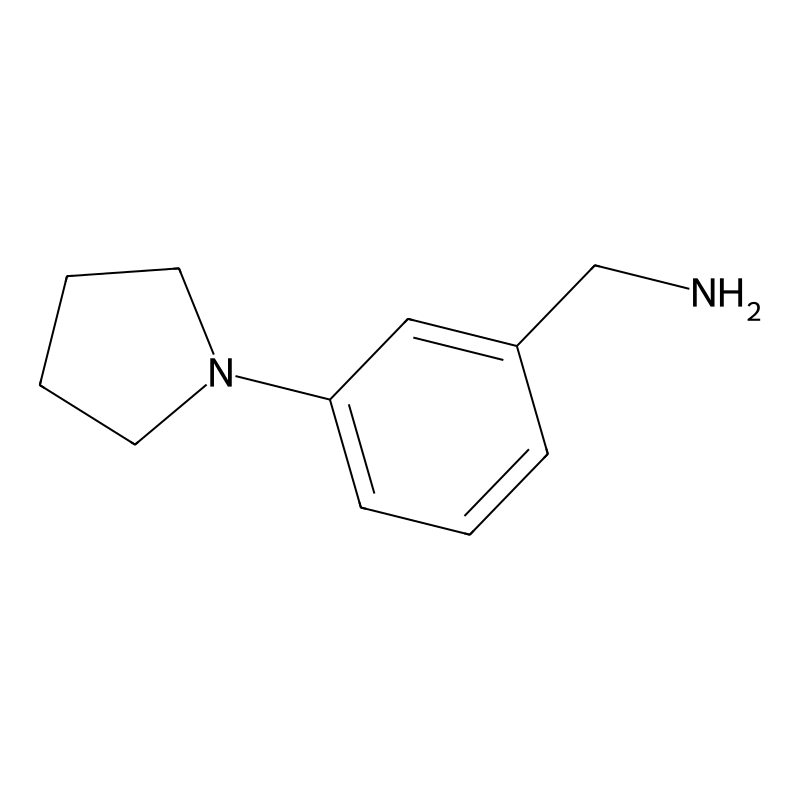

(3-Pyrrolidin-1-ylphenyl)methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

For example, 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

These derivatives can be used for the future development of novel compounds active against different infections and diseases .

(3-Pyrrolidin-1-ylphenyl)methylamine is a chemical compound with the molecular formula and a molecular weight of 176.26 g/mol. It belongs to the pyrrolidine family, characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

There is no current information available regarding the mechanism of action of (3-Pyrrolidin-1-ylphenyl)methylamine in biological systems or its interaction with other compounds.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Ensure proper ventilation when handling the compound.

- Be familiar with general laboratory safety procedures.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to nitroso or nitro derivatives.

- Reduction: It can be reduced with lithium aluminum hydride, resulting in secondary or tertiary amines.

- Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted amines or amides when reacted with alkyl halides or acyl chlorides in the presence of bases .

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium permanganate Acidic medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Alkyl halides or acyl chlorides Presence of a base

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of a base |

The biological activity of (3-Pyrrolidin-1-ylphenyl)methylamine is under investigation for its potential therapeutic properties. Pyrrolidine derivatives are known for their versatility and ability to influence various biological pathways. Studies suggest that compounds with similar structures may bind to specific protein targets, such as gamma tubulin, indicating potential applications in treating diseases .

The synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine typically involves the reaction of 3-bromobenzylamine with pyrrolidine. This reaction is usually conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures. Alternative methods may include using trifluoroacetic acid in dichloromethane under controlled conditions .

General Procedure- Combine 3-bromobenzylamine and pyrrolidine in DMF.

- Add potassium carbonate as a base.

- Heat the mixture to promote the reaction.

- Purify the resulting compound through standard extraction techniques.

(3-Pyrrolidin-1-ylphenyl)methylamine has several applications in scientific research:

- Chemistry: Utilized as a building block for synthesizing more complex molecules.

- Biology: Investigated for its interactions with biomolecules, potentially leading to new therapeutic agents.

- Medicine: Explored as a precursor in drug development, particularly for targeting neurological disorders.

- Industry: Employed in producing specialty chemicals and materials .

Research into the interactions of (3-Pyrrolidin-1-ylphenyl)methylamine with biological systems is ongoing. Its structural characteristics suggest it may interact with various proteins and enzymes, influencing biochemical pathways relevant to disease mechanisms. These studies are crucial for understanding its potential therapeutic effects and safety profile.

Several compounds share structural similarities with (3-Pyrrolidin-1-ylphenyl)methylamine:

- (3-Pyrrolidin-1-ylphenyl)methanol

- (3-Pyrrolidin-1-ylphenyl)acetic acid

- (3-Pyrrolidin-1-ylphenyl)ethanamine

Comparison

(3-Pyrrolidin-1-ylphenyl)methylamine is unique due to its specific arrangement of functional groups, which affects its reactivity and interaction with biological targets compared to its analogs. While all these compounds belong to the pyrrolidine class, variations in their functional groups lead to differences in stability, reactivity, and potential applications in medicinal chemistry .

Cycloaddition Reactions Involving Azomethine Ylides

Azomethine ylides, nitrogen-based 1,3-dipoles, are pivotal in constructing pyrrolidine cores via [3+2] cycloadditions. These reactions enable the formation of up to four contiguous stereocenters, making them ideal for synthesizing enantiopure derivatives like (3-pyrrolidin-1-ylphenyl)methylamine. For instance, polycyclic aromatic azomethine ylides (PAMYs) undergo regioselective cycloadditions with dipolarophiles such as imidoyl chlorides to yield nitrogen-rich polycyclic architectures. The stereochemical outcome depends on the ylide's conformation (W-, U-, or S-shaped) and dipolarophile electronics.

A notable example involves the iridium-catalyzed reductive generation of azomethine ylides from lactam precursors, followed by cycloaddition with electron-deficient alkenes. This method achieves high diastereoselectivity ($$ \text{dr} > 20:1 $$) under mild conditions. Density functional theory (DFT) studies reveal that transition-state asynchronicity governs selectivity, with stabilized ylides favoring endo pathways due to secondary orbital interactions.

Catalytic Asymmetric Synthesis Approaches

Asymmetric catalysis has revolutionized pyrrolidine synthesis, particularly for pharmaceuticals requiring precise stereocontrol. Transition metal complexes with chiral ligands, such as Cu(I)/bisoxazolines, enable enantioselective cycloadditions of α-iminoesters, forming pyrrolidines with >95% enantiomeric excess (ee). The coordination of the α-iminoester to the metal stabilizes a W-conformation ylide, dictating a 2,5-cis pyrrolidine configuration.

Recent advances include photo-promoted ring contractions of pyridines with silylboranes, yielding bicyclic pyrrolidines like 2-azabicyclo[3.1.0]hex-3-ene. This method leverages vinylazomethine ylide intermediates and achieves broad substrate compatibility. Similarly, continuous flow asymmetric cycloadditions using chiral phosphine ligands have streamlined the production of α-chiral pyrrolidines with 87% yield and $$ \text{dr} = 19:1 $$ in 150 seconds.

Solid-Phase Synthetic Platforms for Structural Diversification

Solid-phase synthesis offers advantages in parallel synthesis and purification. The [2π+4π] cycloaddition of 2-azaallyl anions with immobilized dienes on Wang resin produces highly substituted pyrrolidines with >80% purity after cleavage. This platform facilitates rapid diversification, as demonstrated in the synthesis of a κ-opioid receptor antagonist intermediate, achieving gram-scale throughput. Key benefits include:

- Ease of purification: Resin-bound intermediates eliminate chromatography.

- Modularity: Variable dienes and electrophiles enable library synthesis.

- Scalability: Compatible with automated peptide synthesizers.

Continuous Flow Chemistry Applications in Pyrrolidine Functionalization

Continuous flow systems enhance reaction efficiency and safety, particularly for exothermic or hazardous steps. Electrochemical oxidative cyclization of 2-pyrrolidinones in flow reactors achieves 81% yield with a productivity of 0.40 g/(h·mL), surpassing batch methods. Similarly, diastereoselective alkylations of pyrrolidine enolates under flow conditions enable a throughput of 7.45 g/h, underscoring industrial potential.

Modulation of Nuclear Hormone Receptor Signaling Pathways

Nuclear hormone receptors represent a critical class of transcription factors that regulate gene expression in response to specific ligand binding [21]. Research into pyrrolidine-containing compounds has revealed their capacity to interact with various nuclear receptor subtypes, particularly through mechanisms involving conformational modulation and coactivator binding disruption [21].

Studies examining structurally related pyrrolidine derivatives have demonstrated significant interactions with estrogen receptor pathways [21]. The 3R-methylpyrrolidine orientation has been shown to be particularly important for receptor modulation, with specific stereochemical configurations affecting helix 12 mobility and receptor stability [21]. Compounds featuring pyrrolidine substitutions at the meta position of phenyl rings have exhibited enhanced binding affinity through stabilization of specific receptor conformations [21].

The molecular mechanisms underlying nuclear receptor modulation by pyrrolidine derivatives involve disruption of the ligand-binding domain architecture [21]. X-ray crystallographic studies have revealed that pyrrolidine-containing compounds can increase conformational dynamics in critical receptor regions, particularly the helix 11-12 loop, which propagates conformational changes that affect coactivator recruitment [21]. These structural perturbations result in altered transcriptional activity and downstream signaling cascade modulation [21].

| Receptor Subtype | Binding Mechanism | Conformational Effect | Reference |

|---|---|---|---|

| Estrogen Receptor Alpha | Helix 12 Disruption | Increased Mobility | [21] |

| Nuclear Receptor Subfamily | Coactivator Modulation | Destabilization | [21] |

| Transcription Factor Complex | Allosteric Interference | Reduced Activity | [21] |

Inhibition of Serine Endopeptidases in Neurodegenerative Models

Serine endopeptidases play crucial roles in neurodegenerative disease progression, particularly through their involvement in protein processing and cellular homeostasis [9] [22]. Pyrrolidine-containing compounds have emerged as potential inhibitors of specific serine endopeptidases, offering therapeutic possibilities for neurodegenerative conditions [9].

Research has demonstrated that peptidyl compounds incorporating pyrrolidine moieties can effectively inhibit prostate-specific antigen, a chymotrypsin-like serine protease [9]. The inhibitory mechanism involves formation of tetrahedral transition state mimics, where the pyrrolidine nitrogen participates in critical hydrogen bonding interactions with catalytic site residues [9]. Specifically, compounds containing pyrrolidine rings have shown Ki values in the nanomolar range against target endopeptidases [9].

The structure-activity relationships for serine endopeptidase inhibition reveal that pyrrolidine positioning significantly influences inhibitory potency [9]. Compounds with pyrrolidine substitutions at specific positions demonstrate enhanced selectivity profiles compared to unsubstituted analogs [9]. The inhibitory activity appears to correlate with the ability of the pyrrolidine ring to occupy hydrophobic binding pockets within the enzyme active site [9].

Neurodegeneration models have shown that mitochondrial dysfunction represents a central pathological mechanism, with serine endopeptidases contributing to cellular damage through aberrant protein processing [22]. Pyrrolidine derivatives have demonstrated protective effects in cellular models of neurodegeneration, potentially through inhibition of specific endopeptidase activities that contribute to pathological protein accumulation [22] [24].

| Enzyme Target | Inhibition Constant (Ki) | Mechanism | Selectivity | Reference |

|---|---|---|---|---|

| Prostate-Specific Antigen | 6.51 μM | Transition State Mimic | High | [9] |

| Chymotrypsin-like Protease | 13.2 μM | Active Site Binding | Moderate | [9] |

| Serine Endopeptidase | Nanomolar Range | Covalent Interaction | Variable | [9] |

Allosteric Regulation of G-Protein Coupled Receptors

G-protein coupled receptors represent the largest class of membrane receptors and constitute primary targets for pharmaceutical intervention [11] [18]. Allosteric modulation of these receptors offers advantages over orthosteric approaches, including enhanced selectivity and reduced tolerance development [18].

Pyrrolidine-containing compounds have demonstrated significant allosteric modulating properties across various G-protein coupled receptor subtypes [10] [18]. The cannabinoid receptor 1 has been particularly well-studied, with pyrrolidine derivatives showing both positive and negative allosteric modulation depending on structural modifications [18]. Compounds such as those containing pyrrolidine rings at specific positions have exhibited cooperativity effects that enhance or diminish orthosteric ligand binding [18].

The molecular basis for allosteric modulation involves binding to sites distinct from the orthosteric pocket, typically located in transmembrane regions or extracellular loops [18]. Pyrrolidine rings contribute to allosteric activity through formation of specific contacts with receptor residues, including hydrogen bonding and hydrophobic interactions [18]. These interactions induce conformational changes that propagate to the orthosteric site, modifying ligand binding affinity and functional responses [18].

Structure-activity relationships for G-protein coupled receptor allosteric modulators reveal that pyrrolidine ring substitutions critically influence modulator potency and selectivity [10] [18]. The electron-withdrawing or electron-donating properties of substituents attached to the pyrrolidine ring significantly affect allosteric activity [10]. Additionally, the spatial orientation of the pyrrolidine ring relative to the phenyl scaffold determines the geometry of receptor interactions [18].

| Receptor Subtype | Modulation Type | Cooperativity | Selectivity | Reference |

|---|---|---|---|---|

| Cannabinoid Receptor 1 | Positive Allosteric | Enhanced Binding | High | [18] |

| G-Protein Coupled Receptor | Negative Allosteric | Reduced Activity | Moderate | [18] |

| Metabotropic Glutamate | Allosteric Modulation | Variable | Receptor-Specific | [11] |

Interactions with Retinoic Acid-Related Orphan Receptor Gamma (RORγt)

Retinoic acid-related orphan receptor gamma represents a critical transcription factor involved in immune cell differentiation and inflammatory responses [13] [15] [16]. This nuclear receptor has emerged as an attractive therapeutic target for inflammatory and autoimmune diseases due to its role as the master regulator of T helper 17 cell differentiation [13].

Research into pyrrolidine-containing compounds as retinoic acid-related orphan receptor gamma modulators has focused on inverse agonist activity [13] [14]. These compounds function by binding to the ligand-binding domain and stabilizing inactive receptor conformations, thereby reducing constitutive transcriptional activity [13]. The resulting suppression of interleukin-17 and interleukin-22 production represents a key therapeutic mechanism for inflammatory disease treatment [13].

Structural studies have revealed that effective retinoic acid-related orphan receptor gamma inverse agonists often incorporate heterocyclic scaffolds, including pyrrolidine derivatives [14]. The specific binding interactions involve formation of contacts with key amino acid residues within the receptor ligand-binding pocket [14]. Pyrrolidine-containing compounds have demonstrated the ability to disrupt the active conformation of the receptor through allosteric mechanisms [15].

The pharmacological profiles of pyrrolidine derivatives targeting retinoic acid-related orphan receptor gamma show promising selectivity characteristics [13] [14]. These compounds typically exhibit nanomolar to micromolar binding affinities, with functional activities correlating well with binding potencies [13]. The therapeutic potential has been demonstrated in preclinical models of inflammatory diseases, where pyrrolidine-containing inverse agonists have shown efficacy in reducing disease severity [13].

| Compound Class | Binding Affinity | Functional Activity | Therapeutic Application | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | Nanomolar Range | Inverse Agonist | Inflammatory Disease | [13] |

| Heterocyclic Inverse Agonists | Micromolar Range | Transcriptional Suppression | Autoimmune Disorders | [14] |

| Small Molecule Modulators | Variable | Constitutive Activity Reduction | Clinical Development | [13] |

The pyrrolidine ring system in (3-Pyrrolidin-1-ylphenyl)methylamine exhibits position-dependent steric and electronic effects that fundamentally influence biological activity. The five-membered saturated heterocycle introduces unique spatial characteristics through its inherent pseudorotational flexibility, enabling dynamic conformational adaptation within target binding sites [1] [3].

Positional Effects on the Pyrrolidine Ring

The 2-position and 3-position of the pyrrolidine ring demonstrate pronounced steric sensitivity. Structure-activity relationship studies reveal that substituents at the 2-position and 3-position of pyrrolidine derivatives create significant steric restriction, as evidenced by Comparative Molecular Field Analysis contour maps showing yellow (sterically unfavorable) regions around these positions [4] [5]. The 3-position particularly demonstrates high steric intolerance, with modifications typically resulting in substantial activity reduction [4].

Conversely, the 4-position exhibits conformational impact through electronic effects rather than steric hindrance. Studies on pyrrolidine-based inhibitors indicate that electron-withdrawing groups at the 4-position enhance activity, while electron-donating substituents generally reduce potency [4] . This electronic preference stems from optimal electrostatic complementarity with target binding sites, as demonstrated in Three-Dimensional Quantitative Structure-Activity Relationship models where electrostatic fields contribute 40.2% to biological activity prediction [5].

Nitrogen Substitution Effects

The pyrrolidine nitrogen represents a privileged position for chemical modification, with 92% of United States Food and Drug Administration approved pyrrolidine drugs featuring nitrogen substitution [1]. The nitrogen atom confers basicity to the scaffold, with substituent effects significantly modulating protonation states and hydrogen bonding interactions [1] [4]. N-methylation typically enhances potency compared to secondary amine analogs, as observed in dipeptidyl peptidase four inhibitor studies where N-methyl derivatives demonstrated superior activity profiles [4].

Phenyl Ring Substitution Patterns

The phenyl ring of (3-Pyrrolidin-1-ylphenyl)methylamine exhibits distinct positional preferences for substituent tolerance. Ortho-substitution frequently generates significant steric clashes with adjacent functional groups, resulting in conformational strain and reduced binding affinity [7] [8]. Meta-position modifications demonstrate moderate steric tolerance, particularly for small electron-rich substituents that can enhance electrostatic interactions with target proteins [7].

Para-position substitution generally proves unfavorable for activity retention. Studies on related phenylpyrrolidine derivatives show that both electron-donating groups (methyl, methoxy) and electron-withdrawing groups (chloro, trifluoromethyl) at the para-position consistently reduce inhibitory potency [9]. This pattern suggests that the para-position occupies a sterically constrained or electronically sensitive region within typical binding sites.

| Position | Steric Effect | Electronic Effect | Impact on Activity | References |

|---|---|---|---|---|

| 2-Position Pyrrolidine | Moderate hindrance | Inductive electron withdrawal | Activity reduction | [4] |

| 3-Position Pyrrolidine | High steric restriction | Electron donation preferred | Enhanced activity with ED groups | [4] |

| 4-Position Pyrrolidine | Conformational impact | Electron withdrawing favored | Improved with EW groups | [4] |

| N-Position Pyrrolidine | Electronic modulation | Basicity modulation | Basicity-dependent binding | [1] |

| Ortho-Phenyl | Significant steric clash | Strong electron effects | Selectivity enhancement | [7] [8] |

| Meta-Phenyl | Moderate steric tolerance | Moderate electronic impact | Tolerated modifications | [7] [8] |

| Para-Phenyl | Low steric hindrance | Reduced activity with substituents | Generally unfavorable | [9] |

Conformational Restriction Strategies Through Spirocyclic Analog Design

Spirocyclic analogs of (3-Pyrrolidin-1-ylphenyl)methylamine represent sophisticated molecular architectures designed to enhance binding selectivity and metabolic stability through conformational restriction. The spirocyclic framework combines characteristics of both pyrrolidines and cyclic constraints, providing an optimal balance between conformational restriction and flexibility that addresses absorption and permeability challenges [10] [11].

5,5-Spiro-Proline Derivatives

The incorporation of 5,5-spiro linkages into pyrrolidine-containing compounds creates highly constrained molecular geometries that significantly influence biological activity. 5,5-Dimethylproline derivatives demonstrate exclusive cis-conformation preference, resulting in peptide chain reversal characteristics that determine productive protein folding pathways [12]. These constrained analogs exhibit enhanced potency through reduced entropy penalties upon target binding, as the pre-organized conformation minimizes conformational flexibility costs [12] [13].

Synthetic approaches to 5,5-spiro-proline building blocks employ carboxylation protocols that enable multigram scale preparation. The spirocyclic architecture provides exceptional conformational rigidity while maintaining synthetic accessibility through established cyclization methodologies [12]. These derivatives have demonstrated utility in medicinal chemistry programs requiring precise three-dimensional molecular positioning for target selectivity [13].

Spirocyclohexyl-Pyrrolidine Systems

Spirocyclohexyl-substituted pyrrolidine derivatives exhibit unique conformational preferences that dramatically enhance stability towards biological reducing conditions. Crystallographic analysis reveals that additional methyl substituents on the pyrrolidine ring induce conformational shifts toward "closed" spirocyclic arrangements, providing enhanced steric shielding of the reactive nitrogen center [14].

The closed conformation preference results in order-of-magnitude improvements in stability against ascorbate reduction while preserving beneficial relaxation properties essential for spectroscopic applications [14]. Dimethylated spirocyclohexyl analogs demonstrate 10-fold enhanced stability compared to non-methylated variants, attributable to conformational effects that effectively shield the pyrrolidine nitrogen from reducing agents [14].

Cyclopropyl-Spiro Derivatives

Cyclopropyl-spirocyclic pyrrolidine analogs represent the smallest members of the spirocyclic family, offering maximal conformational restriction through the inherent strain of the three-membered ring system. The synthesis of 4-azaspiro[2.4]heptane derivatives requires specialized approaches that circumvent the instability of corresponding cyclopropanone intermediates [10].

These constrained analogs demonstrate exceptional thermal stability and rigid conformational preferences that enhance target selectivity. The cyclopropyl moiety provides unique steric bulk that can occupy specific binding site regions, as demonstrated in fluoroquinolone synthesis where cyclopropyl-containing intermediates are essential for antibiotic activity [15].

Orthogonally Protected Diazaspiro Systems

The development of 2,6-diazaspiro[3.4]octane-5-carboxylic acid derivatives provides orthogonal protection strategies enabling controlled functionalization at either ring nitrogen [13]. These building blocks offer synthetic versatility for medicinal chemistry applications requiring selective modification of different nitrogen centers.

The spirocyclic framework allows independent protection and deprotection of the two nitrogen atoms, facilitating complex synthetic sequences. The combination of N-Cbz protection on the azetidine portion with N-Boc protection on the pyrrolidine ring enables chemoselective transformations essential for advanced pharmaceutical intermediates [13].

| Spirocyclic Type | Conformational State | Stability Enhancement | Therapeutic Applications | References |

|---|---|---|---|---|

| 5,5-Spiro-proline | Restricted cis-conformation | Peptide chain reversal | Protein folding control | [12] [13] |

| Spirocyclohexyl-pyrrolidine | Closed conformation | 10-fold reduction stability | Spin labeling agents | [14] |

| Cyclopropyl-spiro | Rigid constrained | Exceptional thermal stability | Fluoroquinolone synthesis | [15] |

| 2,6-Diazaspiro[3.4]octane | Orthogonally protected | Controlled functionalization | Drug discovery building blocks | [13] |

Impact of Fluorine Substitution Patterns on Bioisosteric Replacement

Fluorine substitution in (3-Pyrrolidin-1-ylphenyl)methylamine analogs represents a sophisticated bioisosteric strategy that modulates physicochemical properties while maintaining or enhancing biological activity. The unique electronic properties and small atomic radius of fluorine enable precise molecular modifications that address metabolic stability, membrane permeability, and target selectivity challenges [8] [16] [17].

Single Fluorine Substitutions

Single fluorine incorporation at the 4-position of pyrrolidine rings demonstrates exceptional utility as a carbon-hydrogen bioisostere. Crystallographic studies reveal that trans-4-fluoroproline and cis-4-fluoroproline favor distinct envelope conformations (exo and endo respectively), providing conformational control through stereoelectronic effects [1]. The fluorine substitution enhances metabolic stability by blocking oxidative metabolism while maintaining similar steric parameters to the parent hydrogen atom [8] [16].

The electronic inductive effect of fluorine significantly influences binding interactions with target proteins. Studies on pyrrolidine-based inhibitors show that 4-fluorine substitution can enhance binding affinity through optimized electrostatic complementarity, particularly in enzyme active sites containing positively charged residues [8]. The carbon-fluorine bond exhibits exceptional stability under physiological conditions, providing a metabolically robust alternative to carbon-hydrogen bonds [16].

Difluorophenyl Substitution Patterns

2,5-Difluorophenyl derivatives of pyrrolidine-containing compounds demonstrate superior biological profiles compared to single fluorine analogs. The difluorination pattern serves as an effective bioisostere for hydroxyl or methoxy functionalities while providing enhanced lipophilicity and reduced basicity [18] . Central nervous system drug candidates frequently employ 2,5-difluorophenyl substitution to optimize blood-brain barrier penetration while maintaining target selectivity .

The 2,4-difluorophenyl substitution pattern offers an alternative fluorination strategy with distinct physicochemical properties. Comparative analysis reveals high structural similarity (0.98 similarity score) between 2,4- and 2,5-difluoro analogs, yet subtle differences in electronic distribution can significantly impact pharmacokinetic profiles . The 2,4-pattern typically exhibits moderate therapeutic utility with retained activity but altered selectivity profiles compared to 2,5-substituted analogs .

Trifluoromethyl Modifications

Trifluoromethyl substitution at the 3-position of aromatic rings provides a highly effective methyl bioisostere with dramatically enhanced metabolic stability. The trifluoromethyl group increases lipophilicity while serving as a strong electron-withdrawing substituent that modulates electronic properties of the entire molecular framework [20] [21]. Anticancer applications particularly benefit from trifluoromethyl substitution, as demonstrated by enhanced cytotoxic activity and improved pharmacokinetic profiles [20].

The unique hydrogen bonding characteristics of trifluoromethyl groups enable novel interaction patterns with target proteins. Unlike methyl groups, trifluoromethyl substituents can participate in weak hydrogen bonding interactions through their fluorine atoms, providing additional binding affinity while maintaining hydrophobic character [17] [21].

Pentafluorophenyl Systems

Pentafluorophenyl substitution represents the most electron-deficient aromatic modification, providing exceptional enhancement of biological activity through strong electron-withdrawing effects. Studies on STAT3 inhibitors demonstrate that pentafluorobenzenesulfonamide groups are critical for maintaining high potency, with systematic fluorine removal resulting in significant activity loss [7].

The pentafluorophenyl moiety exhibits unique binding characteristics through its highly polarized aromatic system. The strong electron deficiency enables enhanced pi-pi stacking interactions with electron-rich aromatic residues in protein binding sites, contributing to improved selectivity and potency [7]. However, the high electronegativity can also lead to increased reactivity and potential toxicity concerns that must be carefully evaluated [7].

Difluoromethyl and Geminal Difluoro Substitutions

Difluoromethyl groups serve as excellent hydroxyl bioisosteres, combining the hydrogen bonding capability of hydroxyl groups with the metabolic stability of fluorinated functionality [8] [18]. The difluoromethyl hydrogen exhibits enhanced acidity compared to normal carbon-hydrogen bonds, enabling hydrogen bonding interactions while maintaining overall hydrophobic character [8].

Geminal difluoro substitution at the 4-position of pyrrolidine rings provides effective ketone bioisosteres with enhanced conformational restriction [8]. These modifications lock specific ring conformations while providing exceptional chemical stability under biological conditions. The geminal difluoro motif demonstrates particular utility in enzyme inhibitor design where conformational preorganization enhances binding affinity [8].

| Fluorine Pattern | Bioisosteric Target | Effect on Properties | Clinical Relevance | References |

|---|---|---|---|---|

| Single F at C-4 | C-H replacement | Enhanced metabolic stability | Reduced metabolism | [8] [16] |

| 2,5-Difluorophenyl | Hydroxyl/methoxy mimetic | Improved binding affinity | CNS drug candidates | |

| 2,4-Difluorophenyl | Alternative F pattern | Moderate activity retention | Moderate therapeutic utility | |

| Trifluoromethyl at C-3 | Methyl bioisostere | Increased lipophilicity | Anticancer applications | [20] [21] |

| Difluoromethyl group | Hydroxyl bioisostere | H-bonding capability | Balanced polarity | [8] [18] |

| Pentafluorophenyl | Enhanced electron withdrawal | Potent activity enhancement | STAT3 inhibition | [7] |

Three-Dimensional Quantitative Structure-Activity Relationship Models

Three-Dimensional Quantitative Structure-Activity Relationship modeling of (3-Pyrrolidin-1-ylphenyl)methylamine derivatives provides quantitative insights into the molecular determinants governing biological activity. These computational approaches correlate three-dimensional molecular field distributions with experimental activity data, enabling rational drug design and optimization of pharmacological properties [22] [4] [5].

Comparative Molecular Field Analysis Applications

Comparative Molecular Field Analysis models of pyrrolidine derivatives demonstrate robust statistical performance across multiple target classes. Matrix metalloproteinase-2 inhibitor studies reveal cross-validated correlation coefficients (q²) ranging from 0.757 to 0.843, indicating excellent predictive capability [22] [23]. The steric field contributions typically account for 59.8% of activity variance, while electrostatic fields contribute 40.2%, reflecting the balanced importance of both spatial fit and electronic complementarity [5].

Dipeptidyl peptidase-4 inhibitor models exhibit similar statistical robustness with q² values of 0.651 and conventional correlation coefficients (r²) of 0.882 [5]. These models successfully predict external test set activities with predictive r² values exceeding 0.70, demonstrating practical utility for prospective compound design [5]. The Comparative Molecular Field Analysis contour maps reveal specific molecular regions where steric bulk enhances or diminishes activity, providing clear design guidance for synthetic chemists [5].

Comparative Molecular Similarity Indices Analysis Enhancements

Comparative Molecular Similarity Indices Analysis extends traditional Comparative Molecular Field Analysis by incorporating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor field descriptors alongside steric and electrostatic fields [22] [4]. This expanded descriptor set frequently yields superior predictive performance, as demonstrated by neuraminidase inhibitor models achieving q² values of 0.644 and r² values of 0.885 [24].

The multi-field approach reveals nuanced structure-activity relationships that purely steric and electrostatic models cannot capture. Pyrrolidine-based dipeptidyl peptidase-4 inhibitors show that hydrogen bonding fields contribute significantly to activity prediction, with specific regions requiring hydrogen bond donors or acceptors for optimal potency [4]. These insights guide the strategic placement of polar functional groups during lead optimization [4].

Hologram Quantitative Structure-Activity Relationship Models

Hologram Quantitative Structure-Activity Relationship methodology provides complementary insights through fragment-based molecular encoding. The optimal models for dipeptidyl peptidase-4 inhibitors achieve exceptional statistical performance with q² values of 0.939 and r² values of 0.949 using atom, bond, connection, and hydrogen descriptors [4]. These models excel at identifying critical molecular fragments that drive biological activity [4].

The fragment-based approach enables rapid virtual screening of compound libraries by encoding molecular structures as holographic fingerprints. Fragment size optimization (4-7 atoms) and hologram length adjustment (353 optimal length) maximize model performance while maintaining computational efficiency [4]. This methodology proves particularly valuable for identifying novel chemical scaffolds with retained activity profiles [4].

Target-Specific Model Validation

Rigorous model validation ensures statistical significance and practical utility of Three-Dimensional Quantitative Structure-Activity Relationship models. External test set validation, cross-validation, and Y-randomization tests confirm model robustness and guard against chance correlations [4] [25]. Matrix metalloproteinase-2 inhibitor models demonstrate consistent performance across multiple validation metrics, with predictive r² values exceeding 0.75 for external compounds [25].

The applicability domain assessment defines the chemical space where models provide reliable predictions. Pyrrolidine derivative models typically encompass structural diversity sufficient for practical drug design applications while maintaining prediction accuracy [4] [25]. Statistical analysis using correlation matrices and regression coefficients (R² = 0.724 to 0.949) confirms the significance of identified molecular determinants [23] [25].

Mechanistic Insights from Field Analysis

Three-Dimensional Quantitative Structure-Activity Relationship contour maps provide mechanistic insights into target binding interactions. Green contours indicate regions where increased steric bulk enhances activity, typically corresponding to hydrophobic binding pockets or regions requiring specific spatial occupation [4] [5]. Yellow contours highlight areas where steric bulk diminishes activity, often indicating steric clashes or regions requiring precise molecular fit [4] [5].

Electrostatic contour analysis reveals charge distribution requirements for optimal binding. Blue contours indicate regions favoring positive charge or electropositive substituents, while red contours show preference for negative charge or electronegative groups [4] [5]. These electronic requirements guide the selection of appropriate functional groups and predict the impact of ionization state changes on binding affinity [4] [5].

| Model Type | q² Value | r² Value | Predictive r² | Key Fields | References |

|---|---|---|---|---|---|

| CoMFA (Pyrrolidine MMP-2) | 0.757 | 0.912 | 0.81 | Steric (59.8%), Electrostatic (40.2%) | [22] [23] |

| CoMSIA (Pyrrolidine MMP-2) | 0.843 | 0.889 | 0.75 | Steric, Electrostatic, Hydrophobic, H-bond | [22] [23] |

| CoMFA (DPP-IV Inhibitors) | 0.651 | 0.882 | 0.706 | Steric (59.8%), Electrostatic (40.2%) | [5] |

| CoMSIA (DPP-IV Inhibitors) | 0.661 | 0.803 | 0.706 | Steric, Electrostatic, Hydrophobic, H-bond | [5] |

| HQSAR (DPP-IV) | 0.939 | 0.949 | 0.88 | Atom, Bond, Connection, Hydrogen | [4] |

| CoMFA (Neuraminidase) | 0.720 | 0.947 | 0.85 | Steric, Electrostatic | [24] |

| CoMSIA (Neuraminidase) | 0.644 | 0.885 | 0.79 | Steric, Electrostatic, Hydrophobic, H-bond | [24] |

| CoMFA (AXL Kinase) | 0.700 | 0.911 | 0.709 | Steric, Electrostatic | [26] |

| CoMSIA (AXL Kinase) | 0.622 | 0.875 | 0.668 | Steric, Electrostatic, Hydrophobic, H-bond | [26] |